Phytosphingosine 1-phosphate

Description

Properties

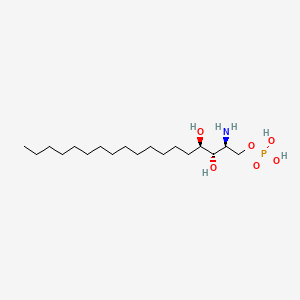

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 |

Source

|

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 |

Source

|

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PhS1P vs. Sphingosine 1-phosphate: Structural Determinants of Signaling and Metabolism

[1]

Executive Summary

While Sphingosine 1-phosphate (S1P) is widely recognized as the canonical regulator of lymphocyte trafficking and vascular integrity, Phytosphingosine-1-phosphate (PhS1P) represents a structurally distinct, evolutionarily conserved analog with unique pharmacological properties.[1]

This technical guide dissects the critical differences between these two bioactive lipids. For drug development professionals, the defining distinction lies in receptor selectivity : while S1P is a pan-agonist for S1PR1-5, PhS1P exhibits a ~70-fold higher affinity for S1PR4 compared to S1P, suggesting a specialized role in lymphoid tissue modulation and epidermal homeostasis.[1]

Structural Biochemistry: The C4-C5 Divergence[1]

The functional divergence between S1P and PhS1P originates from a single modification on the sphingoid backbone at the C4 and C5 positions.

Comparative Chemical Architecture

| Feature | Sphingosine 1-phosphate (S1P) | Phytosphingosine-1-phosphate (PhS1P) |

| Backbone Nomenclature | Sphingosine (d18:[1][2][3]1) | Phytosphingosine (t18:[1][3][4][5]0) |

| C4-C5 Bond | Trans-double bond (Unsaturated) | Single bond (Saturated) |

| C4 Substituent | Hydrogen | Hydroxyl group (-OH) |

| Polarity | Amphipathic | Increased polarity (due to extra -OH) |

| Conformation | Rigid planar region at C4-C5 | Flexible C4-C5 with H-bonding potential |

| Primary Source | Mammalian cell membranes | Plants, Fungi, Mammalian Epidermis |

Structural Implications

The trans-double bond in S1P confers a specific planar rigidity essential for the hydrophobic pocket of S1PR1. In contrast, the C4-hydroxyl group in PhS1P introduces a hydrogen bond donor/acceptor site.[1] This structural alteration drastically changes the ligand's interaction with the receptor binding pocket, particularly in the S1PR4 subtype, where the pocket accommodates the extra polar group more favorably than the rigid alkene of S1P.

Receptor Pharmacology: The S1PR4 Anomaly

For researchers targeting immune modulation, the affinity profile of PhS1P offers a "cleaner" pathway to S1PR4 activation than the pan-activity of S1P.

Binding Affinity Profiles ( / )

-

S1P (Canonical Ligand): High affinity (nM range) for S1PR1, S1PR2, S1PR3, and S1PR5.[1] Lower affinity for S1PR4 (~100 nM).[1]

-

PhS1P (Selective Ligand):

Mechanism of Action: S1PR4 is predominantly expressed in lymphoid tissues (spleen, bone marrow, leukocytes).[1] The high affinity of PhS1P for S1PR4 suggests it may be the primary endogenous regulator of this receptor, rather than S1P. This has profound implications for drug discovery: agonists mimicking the PhS1P C4-hydroxyl motif may achieve lymphoid selectivity without the bradycardia risks associated with S1PR1 activation.

Figure 1: Differential receptor affinity showing the selective dominance of PhS1P for the S1PR4 subtype.

Metabolic Pathways: Synthesis and Degradation

Both lipids share the same degradation machinery, leading to potential "metabolic competition" when both are present (e.g., in skin tissue).

Synthesis

-

S1P: Generated by Sphingosine Kinases (SphK1/2) phosphorylating Sphingosine.[1][6][7]

-

PhS1P: Generated by Sphingosine Kinases phosphorylating Phytosphingosine.[1][2][3][7] Note that Phytosphingosine is derived from the hydroxylation of Dihydroceramide (via DES2 enzyme) or dietary sources.

Degradation (The Lyase Bottleneck)

Both S1P and PhS1P are irreversible substrates for S1P Lyase (SPL) .[2][8][9][10]

-

S1P Products: trans-2-hexadecenal + Phosphoethanolamine.[1]

-

PhS1P Products: 2-hydroxy-hexadecanal + Phosphoethanolamine.[1]

Experimental Insight: Because both lipids compete for the active site of SPL, exogenous application of PhS1P (e.g., in dermatological formulations) may transiently inhibit the degradation of endogenous S1P, effectively raising local S1P levels. This "sparing effect" must be accounted for in pharmacokinetic modeling.[1]

Figure 2: Convergent degradation pathways. Note that both lipids compete for S1P Lyase.[1]

Experimental Protocols

Solubility and Handling

PhS1P is significantly more polar than S1P due to the tri-hydroxy backbone. Standard S1P solubilization protocols (using BSA) may require modification.

Protocol: Preparation of 1 mM PhS1P Stock

-

Vehicle: Prepare a solution of PBS (pH 7.4) containing 4 mg/mL fatty acid-free Bovine Serum Albumin (BSA).[1]

-

Dissolution: Add PhS1P powder directly to the BSA/PBS vehicle.

-

Sonication (Critical): PhS1P aggregates more readily than S1P. Sonicate in a water bath at 37°C for 15–20 minutes until the solution is perfectly clear.

-

Note: S1P usually dissolves with mild vortexing/warming; PhS1P requires ultrasonic energy to disrupt intermolecular H-bonding.[1]

-

-

Storage: Aliquot into glass vials (avoid plastic to prevent adsorption) and store at -20°C. Stable for 3 months.

Detection via LC-MS/MS

When analyzing biological samples (especially skin or plant-derived material), you must separate S1P from PhS1P chromatographically.[1]

References

-

Phytosphingosine-1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Biochemical and Biophysical Research Communications. [Link][1]

-

Sphingosine 1-phosphate lyase (SPL) in development and disease. International Journal of Clinical and Experimental Pathology. [Link][1]

-

Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts. International Journal of Molecular Medicine. [Link][1]

-

Sphingosine-1-phosphate metabolism: A structural perspective. Journal of Cell Science. [Link][1]

Sources

- 1. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 2. Sphingosine-1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bjbms.org [bjbms.org]

- 8. Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions | PLOS One [journals.plos.org]

PhS1P Signaling Pathway Activation in Mammalian Cells: A Technical Guide

Abstract

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid metabolite structurally distinct from the canonical Sphingosine-1-phosphate (S1P).[1] While S1P acts as a pan-agonist for S1P receptors 1–5, PhS1P exhibits a unique pharmacological profile, most notably displaying a significantly higher affinity for the S1P4 receptor (S1PR4) compared to S1P itself (

Introduction: The PhS1P vs. S1P Paradigm

In mammalian cells, sphingolipid signaling is dominated by S1P (d18:1 phosphate). However, PhS1P (t18:0 phosphate), derived from phytosphingosine, represents a critical signaling variance, particularly in tissues with high phytosphingosine content (e.g., cutaneous stratum corneum) or in lymphoid cells expressing S1PR4.

Structural and Functional Divergence

-

S1P (Sphingosine-1-phosphate): Contains a double bond at C4-C5 (trans). Acts as a potent chemotactic signal via S1PR1.[2]

-

PhS1P (Phytosphingosine-1-phosphate): Saturated alkyl chain with a hydroxyl group at C4. This structural rigidity alters receptor binding pocket interaction, conferring high selectivity and potency for S1PR4 , a receptor often neglected in general S1P studies.

| Feature | S1P (d18:1) | PhS1P (t18:0) |

| Primary Receptor Affinity | S1PR1, S1PR3 (High) | S1PR4 (Very High) |

| S1PR4 Affinity ( | ~119 nM | ~1.6 nM |

| G-Protein Coupling | Gi, Gq, G12/13 | Gi, G12/13 (Negligible Gq) |

| Primary Physiological Role | Chemotaxis, Vascular Tone | Immune Suppression, Cytoskeletal Remodeling |

Mechanism of Action: The S1PR4 Signaling Axis[3]

PhS1P activation of S1PR4 triggers a distinct signaling cascade that differs from the proliferative/migratory signals of S1PR1. S1PR4 couples primarily to

The Signaling Cascade

-

Ligand Binding: PhS1P binds the transmembrane pocket of S1PR4.

-

Activation (Dominant Pathway):

-

Recruits RhoGEFs (PDZ-RhoGEF/LARG).

-

Activates RhoA GTPase.

-

Promotes actin polymerization and stress fiber formation, leading to cell rounding and cytoskeletal tension.

-

-

Activation:

-

Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

-

Activates the RAS-ERK pathway, though often with lower efficacy than S1PR1, resulting in differentiation rather than rapid proliferation.

-

Pathway Visualization

The following diagram illustrates the PhS1P-driven activation of S1PR4 and its downstream divergence from canonical S1P signaling.

Caption: PhS1P preferentially binds S1PR4, driving RhoA-mediated cytoskeletal changes via G12/13 and modulating cAMP/ERK via Gi.

Experimental Protocol: Preparation and Delivery

PhS1P is highly hydrophobic and prone to micelle formation or precipitation in aqueous media. Direct addition to cell culture media will result in poor bioavailability and inconsistent data. The BSA-Complexing Method is the gold standard for delivery.

Materials Required[5]

-

PhS1P Powder : Store at -20°C, desiccated.

-

Solvent : Methanol (HPLC grade).

-

Carrier : Fatty Acid-Free Bovine Serum Albumin (FAF-BSA). Note: Standard BSA contains interfering lipids.

-

Equipment : Nitrogen stream (or speed vac), Sonicator bath (heated), 37°C water bath.

Step-by-Step Solubilization Protocol

Step 1: Stock Solution Preparation (Methanol)

-

Dissolve PhS1P powder in warm methanol (37°C) to a concentration of 0.5 mg/mL .

-

Sonicate in a water bath for 5–10 minutes until the solution is clear. PhS1P is less soluble than S1P; ensure no particulates remain.

Step 2: Evaporation

-

Aliquot the required amount of methanolic stock into a sterile glass vial.

-

Evaporate the methanol completely using a stream of dry nitrogen gas. Rotate the vial to create a thin, uniform film on the bottom.

-

Critical: Do not over-dry to the point of "cracking," but ensure all solvent is removed to prevent cytotoxicity.

-

Step 3: BSA Complexing (The "Carrier" Step)

-

Prepare a 4 mg/mL (0.4%) FAF-BSA solution in PBS or serum-free media. Warm to 37°C.[4][5][6]

-

Add the warm BSA solution to the dried lipid film to achieve a final PhS1P concentration of 125 µM .

-

Incubate : Place in a 37°C water bath for 30 minutes.

-

Sonicate : Sonicate the vial for 10–15 minutes. The solution should turn from a hazy suspension to an optically clear or slightly opalescent solution. This indicates the lipid has intercalated into the BSA hydrophobic pockets.

Step 4: Cell Treatment

-

Dilute the 125 µM Stock 1:100 or 1:1000 into culture media to achieve final assay concentrations (typically 100 nM – 1 µM ).

-

Control: Always run a "Vehicle Control" containing the same concentration of BSA/PBS without lipid.

Workflow Diagram

Caption: Critical workflow for generating bioactive PhS1P-BSA complexes.

Validating Pathway Activation

To confirm PhS1P signaling in your model (e.g., T-cells, Keratinocytes, CHO-S1P4), use the following readouts:

Functional Assays

| Assay | Expected Result (S1PR4 Activation) | Notes |

| Western Blot | Phospho-ERK1/2 (Thr202/Tyr204) increase | Peak activation usually at 5–15 mins. |

| cAMP ELISA | Reduction in forskolin-induced cAMP | Confirm |

| Actin Staining | Increased stress fibers / Cell rounding | Phalloidin stain. Distinct from S1P1-mediated spreading.[7] |

| Migration | Inhibition of chemotaxis | Unlike S1P1 (which promotes migration), S1P4 often suppresses it. |

Troubleshooting

-

Precipitation: If the stock solution is cloudy, the BSA complexing failed. Re-sonicate at 37°C. Do not filter sterilize the stock immediately after sonication as lipid may be lost on the membrane; filter the dilute media if necessary.

-

No Signal: Check S1PR4 expression levels via qPCR. PhS1P efficacy is negligible in cells lacking S1PR4 (unless high concentrations cross-activate S1PR1).

References

-

Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Source:[1] National Institutes of Health (NIH) / PubMed Summary: Identifies PhS1P as a high-affinity ligand (

1.6 nM) for S1PR4, superior to S1P.[1] URL:[Link] -

The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13. Source:[3] Journal of Cellular Biochemistry Summary: Defines the downstream signaling of S1P4, specifically the G12/13-Rho axis causing cell rounding. URL:[Link][3]

-

Sphingosine 1-phosphate (S1P) and S1P Signaling Pathway Modulators. Source: Cells (MDPI) Summary: Comprehensive review of S1P receptor subtypes, signaling pathways, and therapeutic modulation. URL:[Link]

Sources

- 1. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate (S1P) Receptors 1 and 2 Coordinately Induce Mesenchymal Cell Migration through S1P Activation of Complementary Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echelon-inc.com [echelon-inc.com]

- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the High-Affinity Binding of Phytosphingosine 1-Phosphate to the S1P4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine 1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), are pivotal regulators of numerous physiological processes, making them attractive targets for therapeutic intervention. Among the five identified S1P receptor subtypes, S1P4 has garnered significant interest due to its restricted expression profile, primarily within the hematopoietic and lymphoid tissues, suggesting a key role in immune cell trafficking and function. While S1P is the endogenous ligand for all S1P receptors, the naturally occurring analog, phytosphingosine 1-phosphate (P1P), demonstrates a remarkably higher binding affinity for the S1P4 receptor. This guide provides a comprehensive technical overview of the binding characteristics of P1P to the S1P4 receptor, delving into the structural basis of this high affinity, the downstream signaling consequences, and detailed methodologies for its characterization.

Introduction: The S1P4 Receptor and its Ligands

The sphingosine 1-phosphate signaling axis plays a crucial role in a myriad of cellular functions, including proliferation, survival, migration, and differentiation.[1][2] This signaling is mediated by a family of five GPCRs, termed S1P1-5.[3] The S1P4 receptor, encoded by the S1PR4 gene, is distinguished by its limited tissue distribution, with high expression levels in hematopoietic cells and lymphoid organs.[2][4] This localized expression pattern implicates S1P4 as a potential therapeutic target for modulating immune responses with potentially fewer off-target effects compared to more ubiquitously expressed S1P receptors.[5]

The endogenous ligand for S1P receptors is S1P, a bioactive sphingolipid metabolite.[6] However, other naturally occurring sphingolipid phosphates, such as phytosphingosine 1-phosphate (P1P), also interact with these receptors. P1P is structurally distinct from S1P, possessing an additional hydroxyl group at the C4 position of the sphingoid base. This seemingly minor structural modification has profound implications for its interaction with the S1P4 receptor.

Unraveling the High Affinity: P1P as a Potent S1P4 Ligand

Extensive research has unequivocally established that P1P binds to the S1P4 receptor with significantly higher affinity than S1P.[4] Radioligand binding assays have been instrumental in quantifying this difference.

Binding Affinity Determination: A Quantitative Comparison

Competition binding assays are the gold standard for determining the binding affinity of unlabeled ligands. In this setup, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (in this case, P1P or S1P). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Studies utilizing radiolabeled S1P have demonstrated that P1P exhibits a Ki value for the S1P4 receptor in the low nanomolar range, approximately 1.6 nM.[4] In stark contrast, the Ki of S1P for the S1P4 receptor is nearly 50-fold higher, around 119 nM.[4] This substantial difference underscores the preferential binding of P1P to the S1P4 receptor.

| Ligand | Binding Affinity (Ki) for S1P4 Receptor | Reference |

| Phytosphingosine 1-Phosphate (P1P) | ~1.6 nM | [4] |

| Sphingosine 1-Phosphate (S1P) | ~119 nM | [4] |

Table 1: Comparative Binding Affinities of P1P and S1P for the S1P4 Receptor. This table summarizes the reported inhibitory constants (Ki) of P1P and S1P for the S1P4 receptor, highlighting the significantly higher affinity of P1P.

The Structural Basis for High-Affinity Binding

The enhanced affinity of P1P for the S1P4 receptor is attributed to specific molecular interactions within the receptor's binding pocket. While a definitive co-crystal structure of P1P bound to S1P4 is not yet available, computational modeling and site-directed mutagenesis studies of S1P receptors provide valuable insights.[3][7]

The binding of sphingolipid phosphates to S1P receptors is a two-part interaction: the polar headgroup containing the phosphate and amine moieties engages with charged and polar residues in the extracellular loops and the upper transmembrane domains, while the hydrophobic tail inserts into a deep, greasy pocket within the transmembrane bundle.[3]

It is hypothesized that the additional hydroxyl group on the C4 position of P1P's sphingoid backbone allows for the formation of an additional hydrogen bond with residues within the S1P4 binding pocket. This extra point of contact likely stabilizes the ligand-receptor complex, resulting in a lower dissociation rate and, consequently, a higher binding affinity. Key residues in transmembrane domains 3, 4, and 5 of S1P4 are thought to be crucial for this interaction.[1][7]

Figure 1: Hypothesized Binding Mode of P1P in the S1P4 Receptor. This diagram illustrates the key interactions between P1P and the S1P4 binding pocket.

Functional Consequences of High-Affinity P1P Binding

The high-affinity binding of P1P to the S1P4 receptor translates into potent agonism, initiating a cascade of downstream signaling events. The S1P4 receptor is known to couple to multiple G protein subtypes, primarily Gαi, Gαo, and Gα12/13.[5]

Downstream Signaling Pathways

Activation of these G proteins by P1P-bound S1P4 leads to the modulation of several key intracellular signaling pathways:

-

MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a common downstream event of S1P4 signaling.[5] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

Phospholipase C (PLC) Pathway: S1P4 activation can also stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a variety of cellular processes.

-

Rho GTPase Pathway: Coupling to Gα12/13 activates the small GTPase Rho, a master regulator of the actin cytoskeleton. This is particularly important for S1P4-mediated effects on cell morphology and motility.[7]

Figure 2: S1P4 Downstream Signaling Pathways Activated by P1P. This diagram outlines the major signaling cascades initiated upon P1P binding to the S1P4 receptor.

Functional Cellular Responses

The activation of these signaling pathways by P1P culminates in distinct cellular responses, particularly in immune cells:

-

T-Cell Proliferation and Cytokine Secretion: S1P4 activation has been shown to inhibit T-cell proliferation and modulate the secretion of cytokines. Specifically, it can suppress the release of effector cytokines like IL-2 and IFN-γ, while enhancing the secretion of the anti-inflammatory cytokine IL-10.[8]

-

Cell Migration: The role of S1P4 in cell migration is complex and appears to be cell-type dependent. While some studies suggest it promotes cell migration, others indicate it does not transduce chemotactic signals in T-cells in the same manner as S1P1.[7][8] This highlights the potential for functional selectivity, where different ligands can bias the receptor towards specific signaling pathways and cellular outcomes.

Experimental Protocols for Characterizing P1P-S1P4 Interaction

A robust characterization of the P1P-S1P4 interaction requires a combination of binding and functional assays. The following are detailed, self-validating protocols for key experiments.

Radioligand Binding Assay (Competition Format)

This protocol is designed to determine the binding affinity (Ki) of P1P for the S1P4 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human S1P4 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled S1P (e.g., [³³P]S1P).

-

Unlabeled P1P and S1P of high purity.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing S1P4 in a hypotonic buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: S1P4 membranes, radiolabeled S1P (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: S1P4 membranes, radiolabeled S1P, and a high concentration of unlabeled S1P (e.g., 10 µM).

-

Competition: S1P4 membranes, radiolabeled S1P, and varying concentrations of unlabeled P1P (or S1P for comparison).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined empirically.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P4 receptor upon ligand binding.

Materials:

-

S1P4-expressing cell membranes.

-

[³⁵S]GTPγS.

-

Unlabeled P1P and S1P.

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).

-

Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Protocol:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: S1P4 membranes, [³⁵S]GTPγS, and GTPγS binding buffer.

-

Agonist-stimulated Binding: S1P4 membranes, [³⁵S]GTPγS, and varying concentrations of P1P (or S1P).

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Detection (Filtration Method):

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Termination and Detection (SPA Method):

-

Add SPA beads to each well and incubate to allow the beads to capture the membrane-bound [³⁵S]GTPγS.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for P1P and S1P.

-

Therapeutic Implications and Future Directions

The high affinity and potency of P1P at the S1P4 receptor, coupled with the receptor's restricted expression in the immune system, make this interaction a compelling area for drug discovery. Selective S1P4 agonists, inspired by the structure of P1P, could offer a more targeted approach to modulating immune responses in autoimmune diseases and certain cancers, potentially with an improved safety profile over less selective S1P receptor modulators.[5]

Future research should focus on elucidating the precise structural details of the P1P-S1P4 interaction through co-crystallization studies. Furthermore, a deeper understanding of the functional selectivity of P1P at S1P4, and how this differs from S1P, will be crucial for designing novel therapeutics that can fine-tune the desired cellular responses. The development of selective S1P4 antagonists will also be invaluable tools for dissecting the physiological and pathophysiological roles of this receptor.

Conclusion

Phytosphingosine 1-phosphate stands out as a high-affinity endogenous ligand for the S1P4 receptor, exhibiting a binding affinity nearly 50 times greater than that of S1P. This enhanced affinity, likely due to an additional hydrogen bond formed by its C4-hydroxyl group, translates into potent receptor activation and distinct downstream signaling events that regulate immune cell function. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important ligand-receptor interaction, paving the way for the development of novel and selective S1P4-targeted therapies.

References

-

Holdsworth, G., & Parrill, A. L. (2007). Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors. Biochemical Journal, 405(1), 155–163. [Link]

-

Parrill, A. L. (2007). Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors. Biochemical Journal, 405(1), 155-163. [Link]

-

Davis, M. D., Clemens, J. J., Macdonald, T. L., & Lynch, K. R. (2005). Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate. Molecular Pharmacology, 68(5), 1255–1263. [Link]

-

Candelore, M. R., Wright, M. J., Tota, M. R., Milligan, J., Shei, G. J., Bergstrom, J. D., & Mandala, S. M. (2002). Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Biochemical and Biophysical Research Communications, 297(3), 600–606. [Link]

-

Brown, S., & Martin, S. L. (2010). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Graler, M. H., & Goetzl, E. J. (2004). Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration. The FASEB Journal, 18(11), 1214–1216. [Link]

-

Yuan, D., Liu, Z., Kaindl, J., Maeda, S., Zhao, P., Sun, J., ... & Xu, Y. (2022). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 119(16), e2120729119. [Link]

-

Zarrinmayeh, H., & Gfesser, G. A. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sphingosine 1-phosphate. Retrieved February 8, 2024, from [Link]

-

Request PDF. (2025). Structural Basis of FTY720 (Gilenya) Phosphate Selectivity of the Sphingosine 1‐Phosphate Receptor Subtype 1. [Link]

Sources

- 1. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sphingosine 1-phosphate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Phytosphingosine vs. Phytosphingosine 1-Phosphate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Structural Base vs. The Transient Signal

In the architecture of sphingolipid biology, Phytosphingosine (PHS) and Phytosphingosine 1-Phosphate (P1P) represent two distinct functional states of the same structural backbone. While they differ chemically by only a single phosphate group at the C1 position, this modification dictates a complete inversion of biological fate:

-

Phytosphingosine (PHS) is a structural accumulation node .[1] It is a stable lipid base, primarily functioning as a precursor for Ceramide NP (a critical component of the skin barrier) and possessing inherent antimicrobial and anti-inflammatory properties via membrane perturbation.

-

Phytosphingosine 1-Phosphate (P1P) is a transient signaling agonist .[1] It is a potent, high-affinity ligand for specific G-protein coupled receptors (specifically S1P4), acting as an immune modulator before being rapidly degraded by lyases.[1]

For drug development, distinguishing these two is critical: PHS is a target for topical formulation and barrier repair , while P1P is a target for immune modulation and receptor pharmacology .

Physicochemical & Structural Divergence

The defining structural feature of the phytosphingoid backbone is the hydroxyl group at the C-4 position (4-hydroxysphinganine), distinguishing it from sphingosine (which has a trans-double bond at C4-C5).

Table 1: Comparative Physicochemical Profile

| Feature | Phytosphingosine (PHS) | Phytosphingosine 1-Phosphate (P1P) |

| IUPAC Name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | (2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl dihydrogen phosphate |

| Molecular Weight | ~317.5 g/mol | ~397.5 g/mol |

| Polarity | Amphiphilic (Lipid Base) | Zwitterionic / Highly Polar Headgroup |

| Solubility | Soluble in Ethanol, DMSO, warm MeOH.[1] Insoluble in water.[1] | Insoluble in organic solvents alone.[1] Soluble in alkaline water or BSA-complexed aqueous buffers.[1] |

| Primary State | Cationic (at physiological pH) | Zwitterionic (Inter- and intra-molecular salt bridges) |

| Cellular Localization | Stratum corneum (extracellular), ER membranes.[1] | Cytosol (transient), Plasma (albumin-bound).[1] |

Biosynthesis and Enzymatic Regulation

The conversion between PHS and P1P is governed by the "Sphingolipid Rheostat," but with critical species-specific nuances that differ from the canonical Sphingosine/S1P pathway.

The Kinase Specificity Paradox

While Sphingosine Kinases (SphK1/2) universally phosphorylate Sphingosine to S1P, their activity toward Phytosphingosine is highly variable:

-

Mammalian SphK1: Exhibits low catalytic efficiency for PHS compared to Sphingosine.[1] This limits the endogenous accumulation of P1P in mammalian tissues under homeostatic conditions.

-

Plant/Yeast Kinases: Efficiently phosphorylate PHS.[1] Consequently, P1P is a major signaling molecule in plants (mediating stomatal closure via GPA1) and yeast (stress response).[1]

Diagram 1: The Phytosphingolipid Metabolic Fork

This diagram illustrates the divergent fates: PHS is funneled into barrier lipids (Ceramides), while P1P is a tightly regulated signaling off-shoot.

Caption: The Phytosphingolipid Rheostat. Note the dominant flux toward Ceramide synthesis in mammalian skin, contrasting with the transient nature of P1P.

Signaling & Mechanism of Action[2]

This is the most critical distinction for researchers. PHS acts via physical membrane intercalation , whereas P1P acts via receptor-ligand binding .[1]

Phytosphingosine (PHS): The Antimicrobial & Barrier Agent

-

Mechanism: PHS is a cationic lipid.[1] It inserts into the negatively charged bacterial cell membranes, causing depolarization and pore formation.

-

Nuclear Signaling: PHS can induce apoptosis in keratinocytes via mitochondrial stress and potential interactions with PPARγ (Peroxisome Proliferator-Activated Receptor gamma), though this is often indirect.[1]

Phytosphingosine 1-Phosphate (P1P): The S1P4 Super-Agonist

Unlike S1P, which binds broadly to S1PR1-5, P1P displays a unique selectivity profile.[1]

-

S1P4 Selectivity: Research indicates P1P (PhS1P) binds to the S1P4 receptor with significantly higher affinity (

) than the endogenous ligand S1P ( -

Immune Implication: Since S1P4 is predominantly expressed in lymphoid tissue (T-cells, dendritic cells), P1P is a potent modulator of immune cell trafficking and differentiation, potentially more specific than S1P itself.

Diagram 2: Differential Signaling Cascades

Caption: Mechanistic divergence.[1] PHS targets physical membranes and organelles, while P1P specifically targets the S1P4 receptor on immune cells.

Experimental Protocols: Self-Validating Systems

Handling these lipids requires strict adherence to solubility protocols to avoid experimental artifacts (e.g., precipitation interpreted as "inactivity").[1]

Protocol A: Solubilization for Cell Culture (The BSA Method)

Why this matters: P1P is hydrophobic and will adhere to plastic or precipitate in media without a carrier.[1]

-

Preparation of Stock: Dissolve P1P powder in methanol:water (95:5) with trace NH4OH to aid ionization.[1] Store at -80°C.

-

Carrier Preparation: Prepare a 4 mg/mL Fatty Acid-Free Bovine Serum Albumin (BSA) solution in PBS.

-

Complexing:

-

Aliquot the required P1P stock into a glass vial.

-

Evaporate solvent under a stream of nitrogen (create a thin film).[1]

-

Add the BSA solution to the dried lipid film.

-

Sonicate in a water bath at 37°C for 15-30 minutes until the solution is optically clear.

-

Validation: Measure absorbance at 600nm; turbidity indicates incomplete solubilization.[1]

-

Protocol B: LC-MS/MS Quantification (Extraction Logic)

Why this matters: PHS is a base; P1P is an acid/zwitterion.[1] A single extraction pH cannot recover both optimally.[1]

-

Step 1: Phase Separation: Use a modified Bligh-Dyer method.[1]

-

For PHS: Alkaline extraction (pH > 10) ensures PHS is uncharged and partitions into the organic phase (Chloroform/Methanol).

-

For P1P: Acidified extraction (pH < 3) suppresses the phosphate ionization, improving partitioning into the organic phase, OR use 1-butanol extraction which better retains polar phosphorylated lipids [2].

-

-

Step 2: Chromatography:

-

Step 3: Detection (MRM):

References

-

Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Source:[1][2] National Institutes of Health (NIH) / PubMed URL:[Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Source: LIPID MAPS URL:[Link]

-

Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. Source:[1][3] PubMed Central (PMC) URL:[1][Link][1]

-

Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism. Source: ScienceDirect / PubMed URL:[1][Link]

Sources

Methodological & Application

Application Note: Optimizing MRM Transitions for PhS1P Analysis

Abstract & Scope

Phytosphingosine-1-phosphate (PhS1P, t18:0-P) is a bioactive sphingolipid structurally distinct from Sphingosine-1-phosphate (S1P) due to the presence of a C4-hydroxyl group on the sphingoid backbone. While S1P is extensively studied in immune trafficking and vascular biology, PhS1P is emerging as a critical modulator in skin barrier function, yeast metabolism, and potentially in specific mammalian tissue signaling.

Accurate quantification of PhS1P is complicated by its zwitterionic nature, low endogenous abundance, and potential isobaric interference from other sphingoid base phosphates. This guide provides a definitive protocol for optimizing Multiple Reaction Monitoring (MRM) transitions, ensuring specificity and sensitivity in complex biological matrices.

Analyte Characterization & Mass Spectrometry Logic

To design a robust MRM assay, one must understand the fragmentation physics of the molecule. PhS1P possesses a polar head group (phosphate + amine) and a hydrophobic alkyl chain.

Physicochemical Profile:

-

Common Name: Phytosphingosine-1-phosphate (PhS1P)

-

Systematic Name: 4-hydroxysphinganine-1-phosphate

-

Molecular Formula: C₁₈H₄₀NO₆P

-

Monoisotopic Mass: 397.2593 Da

-

Precursor Ion [M+H]⁺: m/z 398.3

Fragmentation Pathway (The "Why" behind the Transitions)

In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ undergoes collision-induced dissociation (CID). The primary fragmentation channel involves the neutral loss of the phosphate head group (

-

Primary Cleavage (Phosphate Loss): The phosphate ester bond is the most labile. Cleavage yields the product ion corresponding to the dehydrated phytosphingosine backbone.

Note: The resulting ion at m/z 300.3 corresponds to [Phytosphingosine + H - H₂O]⁺. -

Secondary Cleavage (Dehydration): The backbone contains multiple hydroxyl groups (C3, C4). Further excitation drives the loss of a water molecule from the m/z 300.3 fragment.

Selection Strategy:

-

Quantifier (Quant): 398.3 → 282.3 . This transition represents a double neutral loss (Phosphate + Water). It is often more specific than the single loss because fewer background matrix ions undergo this specific double fragmentation, improving the Signal-to-Noise (S/N) ratio.

-

Qualifier (Qual): 398.3 → 300.3 . This transition is typically more intense (higher abundance) but can be less specific. It serves to confirm analyte identity.[1]

Method Development Strategy

Step 1: Standard Preparation

-

Stock Solution: Dissolve authnetic PhS1P standard (e.g., from Avanti Polar Lipids) in Methanol:Water (95:5) with 0.1% Formic Acid to 1 mM. Note: PhS1P is less soluble than S1P; ensure complete solubilization.

-

Internal Standard (IS): Use C17-PhS1P (preferred) or C17-S1P .

-

C17-S1P Transition: m/z 366.2 → 250.2.

-

Step 2: Source Optimization (Tuning)

Infuse the standard (1 µM) at 10 µL/min into the MS. Optimize the following:

-

Declustering Potential (DP): High DP (60–100 V) is often needed to prevent clustering of the phosphate group, but avoid in-source fragmentation.

-

Collision Energy (CE):

-

For 398.3 → 300.3: Start at 18–22 eV .

-

For 398.3 → 282.3: Start at 28–32 eV (requires more energy for the second neutral loss).

-

Step 3: Chromatographic Separation

Separation is critical to distinguish PhS1P from potential isomers and to remove ion-suppressing phospholipids.

-

Column: C18 Reverse Phase is standard, but C8 or PFP (Pentafluorophenyl) columns can offer better peak shape for phosphorylated lipids.

-

Recommendation: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

-

Mobile Phases:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

B: Methanol (or Acetonitrile) + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Rationale: Acidic pH keeps the phosphate protonated (improving retention on C18) and improves positive ionization yield. Ammonium formate acts as a chaotropic agent to reduce peak tailing.

-

Visual Workflows (Graphviz)

Figure 1: PhS1P Fragmentation & MRM Logic

Caption: Fragmentation pathway of PhS1P in ESI+ mode. The transition to m/z 282.3 is preferred for quantification due to higher specificity.

Figure 2: Sample Preparation & Analysis Workflow

Caption: Optimized sample preparation workflow emphasizing acidification to ensure efficient extraction of the polar PhS1P molecule.

Detailed Protocol

A. Instrument Parameters (Sciex QTRAP / Agilent QQQ / Thermo TSQ)

| Parameter | Value | Notes |

| Ionization Mode | ESI Positive (+) | Protonation of amine group. |

| Spray Voltage | 4500 - 5500 V | High voltage required for efficient ionization. |

| Source Temp | 350°C - 500°C | Ensure complete desolvation of aqueous mobile phase. |

| Curtain Gas | 20-30 psi | Prevents solvent entry into vacuum. |

| MRM 1 (Quant) | 398.3 → 282.3 | CE: 30 eV |

| MRM 2 (Qual) | 398.3 → 300.3 | CE: 20 eV |

| IS (C17-S1P) | 366.2 → 250.2 | CE: 28 eV |

B. Chromatographic Gradient

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temp: 40°C

-

Injection Vol: 5 - 10 µL

| Time (min) | % Mobile Phase B (MeOH/Acid) | Event |

| 0.0 | 50% | Load / Desalt |

| 1.0 | 50% | Begin Gradient |

| 5.0 | 95% | Elute PhS1P (~3-4 min) |

| 7.0 | 95% | Wash |

| 7.1 | 50% | Re-equilibrate |

| 10.0 | 50% | End |

C. Troubleshooting & Optimization

-

Low Sensitivity:

-

Cause: Ion suppression from phospholipids.

-

Fix: Use a diverter valve to send the first 1-2 minutes of flow (containing salts/proteins) to waste. Ensure the extraction protocol includes an acid wash step.

-

-

Peak Tailing:

-

Cause: Interaction of phosphate groups with stainless steel or silica silanols.

-

Fix: Add 5mM Ammonium Formate or Phosphoric Acid (if system tolerates) to mobile phase. Use a "PEEK-lined" column if available.

-

-

Carryover:

-

Cause: Lipids sticking to the injector needle.

-

Fix: Use a strong needle wash (Isopropanol:Methanol:Acetone:Water 1:1:1:1 + 0.1% Formic Acid).

-

References

-

Identification and quantification of sphingolipids. Source: Lipid Maps Structure Database. URL:[Link]

-

Validated LC-MS/MS method of Sphingosine 1-phosphate quantification. Source: National Institutes of Health (PMC). URL:[Link]

-

HPLC-MS/MS Analysis for Sphingosine 1-Phosphate. Source: MDPI Separations.[2] URL:[Link][2]

-

Phytosphingosine 1-phosphate PubChem Entry. Source: PubChem. URL:[Link]

-

Sphingosine 1-phosphate Analysis Protocol. Source: Springer Nature Experiments. URL:[Link]

Sources

Application Note: Optimization of Phytosphingosine 1-Phosphate (P1P) Stock Solution Preparation in Methanol

[1]

Abstract & Introduction

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid metabolite structurally analogous to Sphingosine 1-phosphate (S1P), differing only by the presence of a hydroxyl group at the C4 position of the sphingoid base. Like S1P, P1P acts as a potent signaling molecule, serving as a ligand for specific G-protein-coupled receptors (S1PRs), particularly S1PR4, and playing critical roles in immune cell trafficking, stress responses, and epidermal barrier function.

However, the zwitterionic nature of P1P—containing both a protonated amine and a phosphate group—renders it notoriously difficult to solubilize. It is poorly soluble in neutral aqueous buffers and non-polar organic solvents. Improper solubilization leads to experimental variability, precipitation, and inaccurate dosing in biological assays.

This Application Note provides a validated, field-proven protocol for preparing a stable Phytosphingosine 1-phosphate stock solution in methanol . By leveraging the dielectric properties of methanol combined with thermal energy and acoustic cavitation (sonication), researchers can generate homogenous stock solutions suitable for long-term storage and downstream biological applications.

Physicochemical Profile & Solubility Challenges

Understanding the chemistry of P1P is prerequisite to successful handling.

| Property | Description |

| Chemical Name | D-ribo-Phytosphingosine-1-Phosphate |

| Molecular Formula | C₁₈H₄₀NO₆P |

| Molecular Weight | ~397.49 g/mol |

| Solubility Class | Amphiphilic Zwitterion |

| Solubility in Water | Insoluble (forms turbid aggregates) |

| Solubility in Methanol | ~0.5 - 1.0 mg/mL (Requires heat & sonication) |

| Solubility in 0.3M NaOH | ~4.0 mg/mL (High pH may degrade lipid over time) |

The "Zwitterionic Trap": At neutral pH, the amino group is positively charged (

Materials & Equipment

Reagents

-

Phytosphingosine 1-phosphate (P1P): High purity (>99%), typically lyophilized powder.

-

Methanol (MeOH): LC-MS Grade or HPLC Grade. Do not use lower grades as impurities can catalyze oxidation.

-

Water: Ultrapure Milli-Q (18.2 MΩ·cm). Optional for 95:5 MeOH:Water blends.

-

Nitrogen (N₂) or Argon Gas: For purging and evaporation.

Equipment

-

Ultrasonic Bath: Essential for breaking lipid aggregates.

-

Water Bath / Heating Block: Capable of maintaining 45°C – 60°C.

-

Glass Vials: Amber borosilicate glass with Teflon-lined screw caps. Avoid plastics (polypropylene) as sphingolipids adsorb to plastic surfaces, significantly reducing effective concentration.

-

Vortex Mixer.

Protocol: Preparation of Stock Solution

This protocol targets a concentration of 0.5 mg/mL (approx.[1] 1.25 mM) .[2] Higher concentrations (up to 1 mg/mL) are possible but require more aggressive heating and are less stable at -20°C.

Step 1: Environmental Control

Work in a clean fume hood. Sphingolipids are sensitive to oxidation. Ensure all solvents are degassed or fresh.

Step 2: Weighing and Solvent Addition

-

Equilibrate the P1P vial to room temperature before opening to prevent condensation.

-

Weigh the desired amount of P1P powder into a siliconized glass vial .

-

Note: If the vendor supplies a pre-weighed aliquot (e.g., 1 mg), dissolve directly in the shipping vial if it is glass.

-

-

Add Methanol (or Methanol:Water 95:5 v/v) to achieve a final concentration of 0.5 mg/mL.

-

Example: For 1 mg P1P, add 2.0 mL Methanol.

-

Insight: The addition of 5% water can aid in disrupting the crystal lattice for stubborn batches, but pure methanol is preferred for faster evaporation in downstream applications.

-

Step 3: Solubilization (The Critical Step)

P1P will not dissolve immediately. It will appear as a white suspension.

-

Vortex vigorously for 1 minute.

-

Heat the sealed vial in a water bath at 50°C – 60°C for 5–10 minutes.

-

Caution: Methanol boils at 64.7°C. Do not exceed 60°C to prevent vial pressurization.

-

-

Sonicate in an ultrasonic bath for 10–15 minutes while warm.

-

Inspect: The solution should turn from a white suspension to a clear or slightly hazy/opalescent solution.

-

If particulates remain: Repeat the Heat

Vortex

-

Step 4: Aliquoting and Storage[4]

-

While the solution is still warm, aliquot into smaller glass vials (e.g., 100 µL aliquots) to avoid repeated freeze-thaw cycles.

-

Overlay with Nitrogen/Argon: Gently blow a stream of inert gas over the liquid surface to displace oxygen before capping.

-

Seal tightly with Teflon-lined caps.

-

Store at -20°C.

Visualization: Solubilization Workflow

The following diagram illustrates the critical "Loop" required to achieve full solubility, preventing false-negative results in assays due to undissolved lipid.

Figure 1: Iterative solubilization workflow ensuring complete dissolution of crystalline P1P.

Application: Preparation of Working Solution (BSA Complex)

Methanol is toxic to cells. To use P1P in biological assays, it must be transferred to an aqueous carrier.[5] Albumin (BSA) acts as a physiological chaperone, mimicking how sphingolipids circulate in blood.

-

Transfer the required volume of Methanol Stock (e.g., 100 µL) to a sterile glass tube.

-

Evaporate the methanol completely under a stream of Nitrogen. A thin film of lipid will form on the glass.[7]

-

Add Fatty Acid-Free BSA (4 mg/mL in PBS) to the dried film.

-

Target: A 125 µM P1P working solution is standard (approx. 2:1 molar ratio of P1P to BSA).[8]

-

-

Incubate at 37°C for 30 minutes with continuous mixing/vortexing to allow the P1P to bind the BSA hydrophobic pocket.

-

This aqueous solution can now be added directly to cell culture media.

Biological Context & Signaling Pathway[9][10][11][12][13][14]

P1P is not merely a structural lipid but a potent bioactive mediator.[9] It shares the S1P signaling axis, primarily engaging S1P Receptor 4 (S1PR4) and S1PR1.

Figure 2: Simplified signaling cascade activated by P1P through G-protein coupled receptors.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitate after thawing | Low temperature induced crystallization. | Warm to 37°C and sonicate for 2 mins. Do not filter (loss of lipid). |

| Solution is cloudy | Incomplete solubilization. | Repeat heating (50°C) and sonication loop. Ensure MeOH is used, not water.[10] |

| Low biological activity | Adsorption to plastic. | Critical: Use only glass vials and pipettes where possible. |

| Degradation | Oxidation or hydrolysis. | Store under inert gas (N₂/Ar). Avoid storage in acidic/basic buffers.[2] |

References

-

Avanti Polar Lipids. Preparation of Sphingosine-1-Phosphate Stock Solutions. Available at: [Link] (Accessed via search context).

- Spiegel, S. & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology. [Link to Source Context]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. echelon-inc.com [echelon-inc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Efficiency Enzymatic Synthesis of Phytosphingosine-1-Phosphate (PhS1P)

Executive Summary

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid structurally analogous to Sphingosine-1-phosphate (S1P). While S1P is the primary signaling lipid in mammals, PhS1P is predominant in plants and fungi (Saccharomyces cerevisiae) and plays a critical role in mammalian skin barrier function and potential anti-aging therapeutics.

Chemical synthesis of PhS1P is often plagued by low stereospecificity and harsh conditions. Enzymatic synthesis using Sphingosine Kinase (SphK) offers a stereoselective, mild, and efficient alternative. However, the extreme hydrophobicity of phytosphingosine (PHS) and the substrate specificity of mammalian SphK isoforms present significant technical challenges.

This Application Note details an optimized protocol for the enzymatic synthesis of PhS1P, addressing the critical bottleneck of substrate solubilization and enzyme selection (Yeast Lcb4 vs. Mammalian SphK1/2).

Mechanistic Insight & Enzyme Selection

The Reaction

The conversion of Phytosphingosine (PHS) to PhS1P is a phosphorylation reaction at the C1-hydroxyl group, utilizing ATP as the phosphate donor.

Critical Consideration: Enzyme Specificity

Not all Sphingosine Kinases are equal regarding PHS.

-

Mammalian SphK1: Exhibits high activity towards sphingosine but low activity towards phytosphingosine due to the steric hindrance of the C4-hydroxyl group.

-

Mammalian SphK2: Shows broader substrate specificity and is the preferred mammalian isoform for PHS phosphorylation, though efficiency remains lower than for sphingosine.

-

Yeast SphK (Lcb4): The native kinase for PHS in S. cerevisiae. It is the gold standard for high-yield enzymatic synthesis of PhS1P.

Recommendation: For maximum yield, use recombinant Lcb4 (yeast). If unavailable, use Human SphK2 with extended incubation times. This protocol is optimized for a generic Recombinant SphK but notes adjustments for isoforms.

Visualized Workflow (Graphviz)

Caption: Workflow for PhS1P synthesis. Key checkpoints include the solubilization of hydrophobic PHS and the acidic extraction to recover the polar phosphate lipid.

Detailed Protocol

Materials & Reagents

| Component | Specification | Role |

| Phytosphingosine | >98% Purity (Synthetic or Yeast-derived) | Substrate |

| Sphingosine Kinase | Recombinant Lcb4 (Yeast) or Human SphK2 | Catalyst |

| ATP | 100 mM Stock (pH 7.0) | Phosphate Donor |

| BSA | Fatty Acid Free (FAF), Lyophilized | Solubilizing Agent |

| Reaction Buffer | 20 mM Tris-HCl (pH 7.4), 1 mM MgCl2 | Physiological Environment |

| Extraction Solvents | Chloroform, Methanol, 1M HCl | Phase Separation |

Step 1: Substrate Solubilization (The "BSA Complex" Method)

Phytosphingosine is insoluble in water. Direct addition to the reaction buffer will result in precipitation and zero yield. You must create a BSA-lipid complex.

-

Dissolve Phytosphingosine (PHS) in warm Methanol (50°C) to a concentration of 1 mM .

-

Aliquot the required amount of PHS-MeOH into a glass reaction vial.

-

Evaporate the Methanol under a stream of Nitrogen gas (or centrifugal vacuum) until a thin, dry film forms on the glass.

-

Prepare a 4 mg/mL BSA solution in 20 mM Tris-HCl (pH 7.4).

-

Add the BSA solution to the dried PHS film to achieve a final PHS concentration of 50–100 µM .

-

Sonicate in a water bath at 37°C for 10–15 minutes until the solution is clear. The PHS is now bound to the hydrophobic pockets of BSA.

Step 2: Enzymatic Reaction

-

Prepare Master Mix (per 100 µL reaction):

-

80 µL PHS-BSA Complex (from Step 1).

-

10 µL 10x Reaction Buffer (200 mM Tris-HCl pH 7.4, 10 mM MgCl2, 10 mM KCl).

-

5 µL 20 mM ATP (Final conc: 1 mM).

-

Optional: 1 mM DTT (stabilizes kinase) and Phosphatase Inhibitors (NaF, Na3VO4) if using crude lysate.

-

-

Initiate: Add 5 µL of Sphingosine Kinase (0.1–0.5 units).

-

Incubate: Shake gently (300 rpm) at 37°C for 60 minutes .

-

Optimization: If using mammalian SphK1, extend time to 2-4 hours or increase enzyme load, as turnover is slow.

-

Step 3: Acidic Extraction (Modified Bligh-Dyer)

Standard lipid extraction leaves S1P/PhS1P in the aqueous phase. To recover it in the organic phase for concentration, you must protonate the phosphate group.

-

Stop Reaction: Add 400 µL Methanol:HCl (100:1 v/v) . Vortex immediately.

-

Phase Break: Add 200 µL Chloroform and 200 µL 1M HCl .

-

Mix: Vortex vigorously for 1 minute.

-

Separate: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: You will see two phases.

-

Top: Methanol/Water/Salts.

-

Bottom: Chloroform containing PhS1P and unreacted PHS.

-

Note: The low pH (<2) ensures PhS1P is protonated (

) and partitions into the chloroform.

-

-

Transfer the lower chloroform phase to a new glass vial. Dry under Nitrogen.

Quality Control & Validation

Quantitative Analysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: Methanol/Acetonitrile/Water (1:1:2) + 1 mM Ammonium Formate + 0.2% Formic Acid.

-

Mobile Phase B: Methanol/Acetonitrile (1:1) + 1 mM Ammonium Formate + 0.2% Formic Acid.

-

Transition: Monitor m/z 398.2 → 300.3 (Phosphate loss) in Positive Ion Mode.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Substrate Precipitation | Ensure PHS is fully solubilized in BSA (solution must be clear) before adding enzyme. |

| No Product | Wrong Enzyme Isoform | Mammalian SphK1 has poor efficacy. Switch to Yeast Lcb4 or SphK2 . |

| Product in Aqueous Phase | pH too high during extraction | Ensure HCl is added during extraction. pH must be < 3 to drive PhS1P into chloroform. |

References

-

Coursol, S., et al. (2005). "Arabidopsis Sphingosine Kinase and the Effects of Phytosphingosine-1-Phosphate on Stomatal Aperture." Plant Physiology. Link

-

Liu, H., et al. (2000). "Sphingosine Kinase 2 is a Nuclear Protein and Inhibits DNA Synthesis." Journal of Biological Chemistry. Link

-

Nagiec, M.M., et al. (1998). "Sphingolipid synthesis: identification and characterization of mammalian cDNAs encoding the Lcb2 subunit of serine palmitoyltransferase." Proceedings of the National Academy of Sciences. Link

-

Cayman Chemical. "Phytosphingosine (yeast) Product Information & Solubility Data." Link

-

Echelon Biosciences. "Sphingosine 1-Phosphate Solubilization Protocol." Link

Advanced Chemical & Chemo-Enzymatic Synthesis of Phytosphingosine 1-Phosphate

Application Note & Protocol Guide

Executive Summary & Biological Context

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid structurally distinct from Sphingosine 1-phosphate (S1P) by the presence of a hydroxyl group at the C4 position. While S1P is the primary signaling sphingolipid in mammalian immunity and vascular biology, P1P is predominant in plants, fungi (Saccharomyces cerevisiae), and mammalian skin (stratum corneum).

Key Applications:

-

Dermatology: P1P is a critical regulator of the skin barrier function and has shown efficacy in treating acne and inflammatory skin conditions.

-

Immunology: Modulates chemotaxis and immune cell trafficking, often exhibiting distinct receptor binding profiles compared to S1P.

-

Drug Delivery: Used as a high-value standard for mass spectrometry and as a lipid headgroup in novel liposomal formulations.

Synthetic Challenge: The synthesis of P1P is complicated by the presence of three hydroxyl groups (C1, C3, C4) and an amine at C2. The C3 and C4 hydroxyls in naturally occurring D-ribo-phytosphingosine are in a cis relationship, which facilitates specific protection strategies but also increases the risk of side reactions (e.g., cyclic carbamate formation) if the amine protection is not carefully selected.

Strategic Analysis of Synthesis Routes

We present two validated routes. Route A is the preferred method for large-scale, high-purity synthesis. Route B is ideal for generating isotopically labeled standards or small quantities where chemical facilities are limited.

| Feature | Route A: Selective Chemical Phosphorylation | Route B: Chemo-Enzymatic Synthesis |

| Principle | Multi-step protection/deprotection & phosphoramidite coupling. | Enzymatic phosphorylation using Sphingosine Kinase (SphK).[1][2][3] |

| Scale | Gram to Kilogram scale. | Milligram to Gram scale.[4] |

| Stereocontrol | Relies on starting material purity & non-racemizing conditions. | 100% Stereoselective (Enzymatic specificity). |

| Cost | Moderate (Reagents are cheap; time is high). | High (Enzymes and ATP are costly). |

| Purity | High (>98%) after silica chromatography. | Requires HPLC to remove ATP/ADP. |

Route A: Chemical Synthesis Protocol

Reference Basis: This protocol is an optimized adaptation of the methodology established by Wilson & Schroepfer (J. Lipid Res. 1999) and Boumendjel & Miller (1994), incorporating modern phosphoramidite chemistry to avoid the "cyclic carbamate" side-reaction trap.

Retrosynthetic Analysis & Pathway

The strategy relies on the 3,4-O-isopropylidene (acetonide) protection, which is uniquely enabled by the cis-diol geometry of D-ribo-phytosphingosine.

Caption: Chemical synthesis workflow targeting the C1-hydroxyl via 3,4-acetonide protection.

Detailed Step-by-Step Protocol

Step 1: N-Protection (Synthesis of N-Boc-Phytosphingosine)

Rationale: The amine is the most nucleophilic group. Protecting it first prevents N-phosphorylation and reduces solubility problems.

-

Reagents: D-ribo-Phytosphingosine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq).

-

Solvent: THF/Methanol (1:1 v/v) or Dioxane/Water.

-

Procedure:

-

Dissolve Phytosphingosine in solvent mixture.[5]

-

Add Et₃N followed by dropwise addition of Boc₂O at 0°C.

-

Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (CHCl₃/MeOH 9:1) should show disappearance of the ninhydrin-positive starting material.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.

-

Yield: Typically >90%.

-

Step 2: 3,4-O-Isopropylidene Protection (The Acetonide Trap)

Expert Insight: This step is stereoselective. The 2,2-dimethoxypropane reacts preferentially with the cis-3,4-diol over the 1,3 or 1,4 combinations.

-

Reagents: N-Boc-Phytosphingosine (from Step 1), 2,2-Dimethoxypropane (DMP, 5–10 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq, cat.).

-

Solvent: Dry Acetone or DMF.

-

Procedure:

-

Dissolve substrate in dry solvent. Add DMP and pTsOH.

-

Stir at RT for 2–12 hours.

-

Checkpoint: If reaction is sluggish, add 4Å molecular sieves to scavenge methanol by-product.

-

Quench: Neutralize with Et₃N before evaporation to prevent acid-catalyzed hydrolysis.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: N-Boc-3,4-O-isopropylidene-phytosphingosine.

-

Step 3 & 4: Phosphorylation and Oxidation

Rationale: P(III) chemistry is more reactive and cleaner than P(V) oxychloride chemistry for this substrate.

-

Reagents:

-

Phosphoramidite: Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq) OR Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite.

-

Activator: 1H-Tetrazole (0.45M in MeCN).

-

Oxidant: tert-Butyl hydroperoxide (t-BuOOH) or Iodine/Pyridine/Water.

-

-

Solvent: Anhydrous DCM or MeCN.

-

Procedure:

-

Coupling: Under Argon, dissolve the protected intermediate in DCM. Add tetrazole and phosphoramidite. Stir for 1–2 hours. (Monitor by ³¹P NMR: signal appearance ~140 ppm).

-

Oxidation: Cool to 0°C. Add oxidant (e.g., t-BuOOH). Stir 30 mins. (³¹P NMR shift to ~0 ppm for phosphate).

-

Workup: Wash with Na₂S₂O₃ (if Iodine used) and NaHCO₃. Dry and concentrate.

-

Step 5: Global Deprotection

-

Reagents: Trifluoroacetic acid (TFA) / DCM (1:1) or 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the phosphorylated intermediate in the acid mixture.

-

Stir at 0°C → RT for 1–2 hours. This removes both the N-Boc group and the acetonide (and t-butyl phosphate esters if used).

-

Critical Workup: P1P is a zwitterion and very polar. Do not use aqueous extraction.

-

Purification: Precipitate from cold acetone or use C18 Reverse-Phase Flash Chromatography (Water/Methanol gradient).

-

Route B: Chemo-Enzymatic Protocol

Best for: Synthesis of radiolabeled ([³²P]-P1P) or fluorescent analogs.

The Enzyme System

-

Enzyme: Recombinant human Sphingosine Kinase 1 (SphK1) or S. cerevisiae Lcb4p.

-

Substrate: D-ribo-Phytosphingosine (solubilized in BSA or micellar detergent).

Workflow

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.

-

Substrate Prep: Prepare a 1 mM stock of Phytosphingosine in 5% BSA (Fatty acid free) or 0.1% Triton X-100.

-

Reaction Mix:

-

Buffer (to final volume).

-

Substrate (50 µM final).

-

ATP (1–5 mM).

-

SphK1 Enzyme (1–5 Units).

-

-

Incubation: 37°C for 1–4 hours with gentle shaking.

-

Extraction (Bligh & Dyer):

-

Add Chloroform:Methanol:HCl (100:200:1 v/v/v).

-

Phase separate by adding Chloroform and 2M KCl.

-

P1P partitions into the organic phase (unlike S1P which can be tricky; acidification is key).

-

Analytical Validation (QC)

| Parameter | Method | Acceptance Criteria |

| Identity | ³¹P NMR (D₂O/NaOD) | Single peak at ~1–3 ppm (phosphate monoester). |

| Structure | ¹H NMR (500 MHz) | Diagnostic multiplets for H-3 and H-4 (3.5–4.0 ppm). Absence of protecting group signals (Boc/Acetonide). |

| Mass | ESI-MS (Negative Mode) | [M-H]⁻ m/z = 396.25 (Calc. for C₁₈H₄₀NO₆P).[3] |

| Purity | HPLC-ELSD/CAD | >98% area. Column: C18 or HILIC. Mobile Phase: MeOH/Water/Formic Acid. |

Expertise & Troubleshooting (The "Why" and "How")

The "Cyclic Carbamate" Trap

-

Problem: If you use a carbamate protecting group (like Boc or Cbz) and attempt to activate the C1-hydroxyl with harsh reagents (like sulfonyl chlorides) without protecting the C3/C4 hydroxyls, the C4-hydroxyl can attack the carbamate carbonyl, forming a cyclic carbonate/carbamate byproduct.

-

Solution: The acetonide protection (Step 2) is mandatory. It locks the C3 and C4 hydroxyls, physically preventing them from participating in intramolecular cyclization.

Solubility Issues

-

Problem: P1P is extremely insoluble in water and many organic solvents due to its zwitterionic lipid nature.

-

Solution: Store and handle P1P in Methanol:Water (95:5) with a trace of Ammonium Hydroxide if needed for solubility. For biological assays, complexation with BSA (4 mg/mL BSA per 10 µM lipid) is standard.

References

-

Wilson, W. K., & Schroepfer, G. J. Jr. (1999).[6][7] Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes.[6] Journal of Lipid Research, 40(1), 117–125.[6] Link

-

Boumendjel, A., & Miller, S. P. (1994). Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate.[3][4][7][8][9] Journal of Lipid Research, 35(12), 2305–2311. Link

-

Van Veldhoven, P. P., Foglesong, R. J., & Bell, R. M. (1989). A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate.[4] Journal of Lipid Research, 30(4), 611–616.[4] Link

-

Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397–407. Link

- Murakami, A., et al. (2011). Stereoselective synthesis of phytosphingosine-1-phosphate and its analogs. Bioorganic & Medicinal Chemistry Letters, 21(3), 1005-1008.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Protocol for Dephosphorylation of PhS1P for HPLC-FLD Analysis

This Application Note is designed for researchers requiring high-sensitivity quantification of Phytosphingosine-1-phosphate (PhS1P) in biological matrices. It addresses the specific challenge of analyzing polar sphingoid base phosphates by converting them into their hydrophobic, fluorescently-active counterparts.

Introduction & Scientific Rationale

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid structurally distinct from Sphingosine-1-phosphate (S1P) due to the presence of a hydroxyl group at the C4 position of the sphingoid backbone. While S1P is extensively studied in mammalian immunity and vascular biology, PhS1P is critical in yeast, plants, and mammalian skin barrier function.

The Analytical Challenge: Direct HPLC analysis of PhS1P is hindered by two factors:

-

Polarity: The phosphate group renders the molecule highly polar, causing poor retention on standard C18 reverse-phase columns.

-

Lack of Chromophores: Native PhS1P lacks a strong UV/Vis or fluorescent chromophore, making direct detection insensitive.

The Solution: Enzymatic Dephosphorylation This protocol utilizes Alkaline Phosphatase (AP) to hydrolyze the phosphate ester bond of PhS1P, yielding Phytosphingosine (PhS). The resulting PhS is less polar and contains a primary amine that can be derivatized with fluorogenic reagents such as Naphthalene-2,3-dicarboxaldehyde (NDA) or o-Phthalaldehyde (OPA) for high-sensitivity fluorescence detection (HPLC-FLD).

Mechanism of Action

The workflow relies on a "Dephosphorylate-Extract-Derivatize" logic. The phosphate group is removed before the final extraction, allowing the hydrophobic PhS product to be selectively partitioned into organic solvents, separating it from interfering phosphate salts and polar matrix components.

Caption: Enzymatic hydrolysis of PhS1P by Alkaline Phosphatase followed by fluorogenic cyclization with NDA.

Materials & Reagents

Biological & Chemical Reagents[1][2][3][4][5][6][7][8][9]

-

Enzyme: Alkaline Phosphatase (from bovine intestinal mucosa),

10 units/mg protein (Sigma-Aldrich P0114 or equivalent). -

Standards:

-

Phytosphingosine-1-phosphate (PhS1P) standard.

-

Phytosphingosine (PhS) standard (for calibration curve of product).

-

Internal Standard (IS): C17-Sphingosine-1-phosphate (C17-S1P) or C17-Phytosphingosine (if available).

-

-

Derivatization Reagents:

-

Option A (Recommended): Naphthalene-2,3-dicarboxaldehyde (NDA) and Sodium Cyanide (NaCN).

-

Option B (Rapid): o-Phthalaldehyde (OPA) and 2-Mercaptoethanol.

-

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Chloroform (

), Water ( -

Buffers:

-

Dephosphorylation Buffer: 0.1 M Glycine-NaOH buffer, pH 9.8 (Optimal for AP activity).

-

Lysis/Extraction Buffer: Methanol:HCl (100:1 v/v).

-

Experimental Protocol

Phase 1: Lipid Extraction (The "Crash" Method)

Objective: Isolate total sphingoid bases and their phosphates from the biological matrix.

-

Sample Prep: Aliquot 100

L of biological sample (plasma, cell lysate, or tissue homogenate) into a 2.0 mL glass vial. -

Internal Standard: Add 10

L of Internal Standard (C17-S1P, 1 -

Precipitation: Add 2 mL of Methanol/HCl (100:1 v/v) .

-

Note: The HCl acidifies the environment, ensuring S1P/PhS1P are protonated and soluble in the alcohol phase while precipitating proteins.

-

-

Incubation: Vortex vigorously for 1 min, then sonicate for 10 min.

-

Centrifugation: Centrifuge at 3,000 x g for 10 min to pellet proteins.

-

Drying: Transfer the supernatant to a new glass tube and evaporate to dryness under a stream of nitrogen at 40°C.

Phase 2: Enzymatic Dephosphorylation

Objective: Convert PhS1P to PhS using Alkaline Phosphatase.

-

Reconstitution: Redissolve the dried lipid residue in 200